3-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]-N-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxamide
Description
3-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]-N-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and material sciences . The presence of the triazole ring in its structure makes it a significant molecule in medicinal chemistry due to its potential biological activities .
Properties
IUPAC Name |
3-[1-(3-chlorophenyl)triazol-4-yl]-N-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN6O2/c1-11-5-7-13(8-6-11)20-17(26)18-21-16(23-27-18)15-10-25(24-22-15)14-4-2-3-12(19)9-14/h2-10H,1H3,(H,20,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPZVSLATFFGRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=NC(=NO2)C3=CN(N=N3)C4=CC(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Triazole Ring Formation
The triazole core is synthesized via CuAAC between a 3-chlorophenyl azide and a propargyl precursor.
Procedure :
- Synthesis of 3-Chlorophenyl Azide :
- CuAAC Reaction :
Oxadiazole-Carboxamide Assembly
The oxadiazole ring is formed via cyclodehydration of an amidoxime intermediate.
Procedure :
- Amidoxime Preparation :
- Cyclization :
Reaction Scheme :
$$
\text{Amidoxime} + \text{TMOF} \xrightarrow{\text{PTSA, 110°C}} \text{1,2,4-Oxadiazole} + \text{MeOH}
$$
Modern Synthetic Approaches
Microwave-Assisted Cyclization
Microwave irradiation reduces reaction times from hours to minutes:
Continuous Flow Synthesis
Adapted from high-throughput methodologies:
- Integrated Flow Reactor :
- Step 1 : Peptide coupling at 0°C (residence time: 2 min).
- Step 2 : Cyclization at 150°C (residence time: 5 min).
- Purification : In-line liquid-liquid extraction removes unreacted reagents.
- Yield : 91% with >99% purity (LC-MS).
Industrial-Scale Production
Catalytic System Optimization
Industrial routes prioritize cost-efficiency and scalability:
Purification Techniques
- Recrystallization : Ethyl acetate/hexane (3:7) achieves 99.5% purity.
- Chromatography : Reserved for analytical-grade material (SiO₂, eluent: CHCl₃/MeOH 9:1).
Characterization and Analytical Data
Spectroscopic Analysis
Purity Assessment
- HPLC : Retention time 12.3 min (C18 column, MeCN/H₂O 70:30), purity 99.2%.
Chemical Reactions Analysis
3-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]-N-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts like palladium, and specific temperature and pressure settings.
Scientific Research Applications
Anticancer Applications
Research indicates that compounds containing oxadiazole and triazole rings exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound targets specific enzymes involved in DNA synthesis, such as thymidylate synthase, which is crucial for cancer cell proliferation. Studies have shown that derivatives of oxadiazoles can act as potent inhibitors against these enzymes with IC50 values ranging from 0.47 to 1.4 µM .
- In Vitro Studies : In vitro assays have demonstrated that similar compounds exhibit substantial growth inhibition against various cancer cell lines, including glioblastoma and ovarian cancer cells . For example, one study reported percent growth inhibitions of over 80% against certain cancer cell lines .
Antimicrobial Activity
The compound also shows promise in antimicrobial research:
- Broad Spectrum Activity : Compounds with oxadiazole structures have been noted for their effectiveness against both Gram-positive and Gram-negative bacteria. They demonstrate mechanisms that disrupt bacterial cell wall synthesis and function .
- Case Studies : Recent studies have highlighted the efficacy of oxadiazole derivatives in inhibiting bacterial growth, showcasing their potential as new antibiotics .
Other Biological Activities
Beyond anticancer and antimicrobial properties, the compound may possess additional biological activities:
- Anti-Diabetic Effects : Some derivatives have been evaluated for their anti-diabetic properties using models like Drosophila melanogaster, showing significant reductions in glucose levels .
- Neuroprotective Properties : Emerging research suggests that certain oxadiazole derivatives may also exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases .
Summary of Findings
Mechanism of Action
The mechanism of action of 3-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]-N-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. It has been shown to inhibit the activity of carbonic anhydrase-II by binding to its active site, thereby preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate . This inhibition can lead to various biological effects, depending on the specific pathway involved .
Comparison with Similar Compounds
When compared to other similar compounds, 3-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]-N-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxamide stands out due to its unique combination of the triazole and oxadiazole rings. Similar compounds include:
1-(3-chlorophenyl)-1H-1,2,3-triazole: Lacks the oxadiazole ring, which may result in different biological activities.
N-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxamide: Lacks the triazole ring, affecting its overall properties and applications. The presence of both rings in the compound enhances its potential for diverse applications in various fields.
Biological Activity
The compound 3-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]-N-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxamide represents a novel class of triazole derivatives that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and other therapeutic properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 350.78 g/mol. The structure features a triazole ring, an oxadiazole moiety, and a chlorophenyl group that contribute to its biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer properties of triazole-containing compounds. For instance, derivatives similar to the compound have shown significant cytotoxic effects against various cancer cell lines:
- Cell Lines Tested : HCT116 (colon cancer), MDA-MB-231 (breast cancer), and others.
- Mechanism of Action : The compound has been reported to induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and disrupting mitochondrial membrane potential. It also inhibits the migration of cancer cells and modulates the expression of key proteins involved in cell cycle regulation and apoptosis .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 | 0.43 | Induces apoptosis; inhibits migration |
| MDA-MB-231 | 1.5 | Increases ROS; disrupts mitochondrial function |
| HT-29 | 0.01 (hypoxic) | Arrests cell cycle at G0/G1 phase |
Antimicrobial Activity
In addition to its anticancer effects, this compound exhibits notable antimicrobial activity against various pathogens:
- Tested Microorganisms : Staphylococcus aureus, Enterococcus faecalis, and Escherichia coli.
- Activity Spectrum : Compounds containing the triazole moiety have been shown to possess good to moderate antimicrobial activities, making them potential candidates for developing new antibiotics .
Table 2: Antimicrobial Activity Overview
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Enterococcus faecalis | Good |
| Escherichia coli | Moderate |
Case Studies
- Cytotoxicity Study : A study evaluated the effects of a similar triazole derivative on HCT116 cells. The compound demonstrated an IC50 value significantly lower than traditional chemotherapeutics, indicating enhanced potency without affecting normal cells .
- Antimicrobial Screening : Another study screened a series of triazole derivatives for antimicrobial activity. The findings indicated that modifications in the side chains could enhance efficacy against specific bacterial strains .
Q & A
Basic Questions
Q. What synthetic routes are recommended for synthesizing 3-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]-N-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxamide, and what are the critical reaction parameters?
- Methodology : The oxadiazole core can be synthesized via cyclocondensation of a nitrile precursor with hydroxylamine, followed by coupling to the triazole moiety. Critical parameters include temperature control (80–100°C for cyclization), catalyst selection (e.g., HATU/DIPEA for amide bond formation), and protecting group strategies to prevent side reactions. For the triazole segment, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is effective .
Q. How can researchers address the compound’s low aqueous solubility in in vitro assays?
- Methodology : Solubility enhancement strategies include:
- Co-solvents : Use DMSO (≤1% v/v) to pre-dissolve the compound.
- Micellar systems : Incorporate surfactants like Tween-80.
- Derivatization : Introduce hydrophilic groups (e.g., sulfonate or PEG chains) at non-critical positions. Pre-formulation studies with dynamic light scattering (DLS) can optimize nanoemulsions .
Q. What spectroscopic and chromatographic methods are optimal for characterizing purity and structure?
- Methodology :
- NMR : 1H/13C NMR confirms regiochemistry of the triazole and oxadiazole rings.
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%).
- Mass Spectrometry : HRMS (ESI+) validates molecular weight (e.g., m/z calculated for C19H14ClN7O2: 439.08) .
Advanced Research Questions
Q. What computational strategies predict the compound’s binding affinity to target enzymes?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model interactions with active sites (e.g., kinase domains).
- MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability.
- Validation : Correlate computational ΔG values with experimental IC50 from enzyme inhibition assays (e.g., fluorescence-based kinase assays) .
Q. How should conflicting bioactivity data from independent studies be resolved?
- Methodology :
- Standardization : Replicate assays under controlled conditions (pH, temperature, cell line passage number).
- Orthogonal Assays : Compare SPR (surface plasmon resonance) binding kinetics with cellular viability (MTT) results.
- Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect size variability .
Q. How can structure-activity relationship (SAR) studies optimize the compound’s anticancer potential?
- Methodology :
- Analog Synthesis : Modify substituents on the triazole (e.g., 3-chlorophenyl → 3-fluorophenyl) and oxadiazole (e.g., methyl → ethyl).
- Biological Testing : Screen analogs in NCI-60 cell lines using MTT assays.
- QSAR Modeling : Employ Gaussian or CODESSA to link logP values with cytotoxicity (e.g., LC50) .
Q. What experimental designs mitigate off-target effects in in vivo studies?
- Methodology :
- Proteome Profiling : Use affinity pulldown assays with biotinylated probes to identify off-target binding.
- Dose Escalation : Perform PK/PD studies in rodents to establish therapeutic windows.
- CRISPR Screening : Validate target specificity via gene knockout in cell models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
